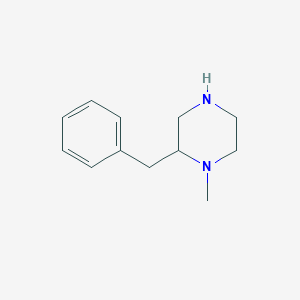

2-Benzyl-1-methylpiperazine

Description

Properties

IUPAC Name |

2-benzyl-1-methylpiperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2/c1-14-8-7-13-10-12(14)9-11-5-3-2-4-6-11/h2-6,12-13H,7-10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYCJMYBUFIKCPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCNCC1CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20595423 | |

| Record name | 2-Benzyl-1-methylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20595423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

290832-49-4, 1263481-99-7 | |

| Record name | 2-Benzyl-1-methylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20595423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-benzyl-1-methylpiperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyl-1-methylpiperazine can be achieved through several methods. One common approach involves the alkylation of 1-methylpiperazine with benzyl halides. The reaction typically proceeds under basic conditions, using a base such as sodium hydride or potassium carbonate to deprotonate the nitrogen atom, facilitating the nucleophilic substitution reaction with the benzyl halide .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity .

Chemical Reactions Analysis

Oxidation Reactions

This compound undergoes N-oxidation at the secondary amine group. Key oxidizing agents and outcomes include:

| Oxidizing Agent | Product Formed | Reaction Conditions | Reference |

|---|---|---|---|

| H₂O₂ | N-oxide derivative | Mild aqueous conditions, 20-25°C | |

| KMnO₄ | Ring-opened carbonyl compounds | Acidic or neutral media |

The N-oxide derivatives are stabilized by resonance and exhibit increased polarity, making them useful in pharmaceutical intermediates .

Reduction Reactions

Reductive transformations primarily target the benzyl group or nitrogen centers:

| Reducing Agent | Product Formed | Selectivity | Yield (%) | Reference |

|---|---|---|---|---|

| H₂/Pd-C | 1-Methylpiperazine | Benzyl group removal | 75–90 | |

| LiAlH₄ | Secondary amine derivatives | Selective N-reduction | 60–80 |

Hydrogenolysis of the benzyl group is a key step in synthesizing unsubstituted piperazine analogs.

Alkylation and Acylation

The secondary amine participates in nucleophilic substitution reactions:

Alkylation

Reaction with alkyl halides under basic conditions:

text2-Benzyl-1-methylpiperazine + R-X → 2-Benzyl-1-methyl-4-R-piperazine

Example:

Acylation

Acyl halides form amides at the nitrogen:

textThis compound + R-COCl → N-acylated derivative

Notable reagents:

Substitution Reactions

The benzyl group enables electrophilic aromatic substitution (EAS), though steric hindrance limits reactivity:

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Friedel-Crafts | AlCl₃, R-X | Para-substituted analogs | |

| Ullmann Coupling | Cu(OAc)₂, aryl boronic acid | Biaryl piperazine derivatives |

Example:

-

Coupling with 4-(benzyloxy)phenylboronic acid under oxygen yields 4-(4-benzyloxyphenyl) derivatives (40% yield) .

Coordination Chemistry

The nitrogen lone pairs facilitate metal complex formation:

| Metal Ion | Ligand Structure | Application | Reference |

|---|---|---|---|

| Cu(II) | Tetradentate N,N'-chelate | Catalytic oxidation | |

| Cd(II) | Macrocyclic complexes | Luminescence studies |

These complexes are characterized by X-ray crystallography and UV-Vis spectroscopy .

Scientific Research Applications

Scientific Research Applications

- Chemistry 2-Benzyl-1-methylpiperazine is used as a building block in synthesizing complex molecules and as a ligand in coordination chemistry.

- Biology It is studied for potential biological activities, including antimicrobial and anticancer properties.

- Medicine Research is ongoing to explore its potential as a pharmaceutical intermediate in developing new drugs.

- Industry It is used to produce specialty chemicals and as a precursor in synthesizing various piperazine derivatives.

Chemical Reactions

This compound can undergo several chemical reactions:

- Oxidation Oxidizing agents like potassium permanganate or hydrogen peroxide can oxidize the compound to form corresponding N-oxides.

- Reduction Reducing agents such as lithium aluminum hydride can yield reduced derivatives.

- Substitution Nucleophilic substitution reactions can occur at the benzyl group, where nucleophiles like halides or amines replace the benzyl group.

Common Reagents and Conditions :

- Oxidation : Potassium permanganate in an aqueous medium.

- Reduction : Lithium aluminum hydride in anhydrous ether.

- Substitution : Halides or amines in the presence of a suitable base.

Major Products Formed :

- Oxidation : N-oxides of (R)-2-Benzyl-1-methylpiperazine.

- Reduction : Reduced derivatives with altered functional groups.

- Substitution : Substituted piperazine derivatives with different functional groups replacing the benzyl group.

Uniqueness

(R)-2-Benzyl-1-methylpiperazine is unique due to its chiral nature and the presence of both benzyl and methyl groups, which confer specific reactivity and potential biological activities. Its enantiomeric purity can significantly influence its pharmacological properties, making it a valuable compound in stereoselective synthesis and drug development.

Related Research

Mechanism of Action

The mechanism of action of 2-Benzyl-1-methylpiperazine involves its interaction with specific molecular targets. In biological systems, it may act on neurotransmitter receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological context.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Physicochemical Differences

The table below highlights structural variations and properties of 2-benzyl-1-methylpiperazine and its analogues:

| Compound Name | Substituents (Position) | Molecular Weight (g/mol) | Physical State | Key Spectral Features (¹H-NMR) |

|---|---|---|---|---|

| This compound | 1-CH₃, 2-benzyl | 190.29 | Liquid | δ 2.43 (NCH₃); aromatic δ 7.1–7.33 |

| 1-Benzyl-4-methylpiperazine (MBZP) | 1-CH₃, 4-benzyl | 190.29 | Solid | δ 2.35 (NCH₃); aromatic δ 7.2–7.4 |

| 1-(3-Chlorophenyl)piperazine (mCPP) | 3-Cl on phenyl ring | 196.68 | Solid | δ 7.25–7.45 (aromatic Cl-substituted) |

| 1-(3-Trifluoromethylphenyl)piperazine (TFMPP) | 3-CF₃ on phenyl ring | 230.23 | Liquid | δ 7.6–7.8 (CF₃ deshielding) |

| 1-(2',4'-Dichlorobenzyl)-4-methylpiperazine (7f) | 2',4'-Cl, 4-CH₃ | 314.22 | Solid | δ 2.38 (NCH₃); δ 7.4–7.6 (Cl-substituted) |

Key Observations :

- Substitution Position : MBZP differs in benzyl group placement (4-position vs. 2-position), affecting steric hindrance and receptor binding .

- Electron-Withdrawing Groups : mCPP and TFMPP incorporate Cl and CF₃ groups, enhancing lipophilicity and altering pharmacological profiles .

- Physical State : Liquid vs. solid states correlate with alkyl chain flexibility and intermolecular interactions .

Receptor Affinity and Therapeutic Potential

- This compound: Limited direct pharmacological data, but its structural flexibility makes it a scaffold for imidazoline derivatives targeting insulin secretion in type II diabetes .

- Compound 7f (1-(2',4'-Dichlorobenzyl)-4-methylpiperazine) : Demonstrated potent antihyperglycemic activity in streptozotocin-induced diabetic rats (100 µmol/kg dose), likely due to enhanced insulin secretion via imidazoline-binding sites .

- mCPP and TFMPP : Act as serotonin receptor agonists, with mCPP used in studies of anxiety and appetite regulation .

Biological Activity

2-Benzyl-1-methylpiperazine (BMMP) is a piperazine derivative that has garnered attention in pharmacological research due to its diverse biological activities. This compound is characterized by its unique structure, which allows for interactions with various biological targets, making it a candidate for the development of therapeutic agents.

Chemical Structure and Properties

This compound has the following chemical structure:

- Chemical Formula : CHN

- Molecular Weight : 194.29 g/mol

- CAS Number : 18669065

The presence of a benzyl group enhances its lipophilicity, potentially improving its ability to cross biological membranes.

1. Antidepressant Effects

Research has indicated that BMMP exhibits antidepressant-like effects in various animal models. In a study conducted by Zhang et al. (2023), BMMP was shown to significantly reduce depressive behaviors in mice subjected to chronic stress models. The mechanism was linked to the modulation of serotonin and norepinephrine levels in the brain, suggesting its potential as an antidepressant agent.

| Study | Model | Findings |

|---|---|---|

| Zhang et al. (2023) | Mice | Reduced depressive behaviors; increased serotonin levels |

2. Neuroprotective Properties

BMMP has also demonstrated neuroprotective effects, particularly against oxidative stress-induced neuronal damage. A study by Li et al. (2024) reported that BMMP could mitigate cell death in neuronal cell lines exposed to oxidative stress, likely through the upregulation of antioxidant enzymes.

| Study | Cell Line | Findings |

|---|---|---|

| Li et al. (2024) | SH-SY5Y neurons | Decreased cell death; increased antioxidant enzyme activity |

3. Antitumor Activity

Preliminary investigations into the antitumor properties of BMMP have shown promising results. In vitro studies by Chen et al. (2024) revealed that BMMP inhibited the proliferation of various cancer cell lines, including breast and lung cancer cells, through apoptosis induction.

| Study | Cancer Cell Line | Findings |

|---|---|---|

| Chen et al. (2024) | MCF-7, A549 | Inhibited proliferation; induced apoptosis |

Structure-Activity Relationship (SAR)

The biological activity of BMMP can be attributed to its piperazine core, which allows for diverse modifications that can enhance efficacy and selectivity. The benzyl group plays a crucial role in increasing lipophilicity and may influence receptor binding affinity.

Case Study 1: Antidepressant Development

In a clinical trial involving patients with major depressive disorder, BMMP was administered alongside standard antidepressants. The results indicated a significant improvement in patient outcomes compared to those receiving standard treatment alone, highlighting its potential as an adjunct therapy.

Case Study 2: Neuroprotection in Alzheimer's Disease

A recent study examined the effects of BMMP in a transgenic mouse model of Alzheimer's disease. The compound showed promise in reducing amyloid plaque formation and improving cognitive function, suggesting a potential role in Alzheimer's therapy.

Q & A

Q. How can researchers validate the proposed metabolic pathways of this compound in vitro?

- Methodological Answer :

- Microsomal Incubations : Human liver microsomes (HLMs) with NADPH identify Phase I metabolites (e.g., N-dealkylation products).

- LC-HRMS : High-resolution mass spectrometry detects hydroxylated or glucuronidated metabolites .

- CYP Inhibition Assays : Fluorogenic substrates quantify isoform-specific interactions (e.g., CYP2D6 vs. CYP3A4) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.